(+)-Medicarpin (+)-Medicarpin (+)-medicarpin is the (+)-enantiomer of medicarpin. It is an enantiomer of a (-)-medicarpin.
Brand Name: Vulcanchem
CAS No.: 33983-39-0
VCID: VC21339613
InChI: InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1
SMILES:
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

(+)-Medicarpin

CAS No.: 33983-39-0

Cat. No.: VC21339613

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

(+)-Medicarpin - 33983-39-0

CAS No. 33983-39-0
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Standard InChI InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1
Standard InChI Key NSRJSISNDPOJOP-CZUORRHYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O
Canonical SMILES COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Chemical Structure and Properties

Molecular Composition and Identification

(+)-Medicarpin has the molecular formula C16H14O4 and is characterized by a pterocarpan skeleton . As a stereoisomer of (-)-medicarpin, it shares identical chemical constituents but differs in its three-dimensional orientation. The compound can be identified using various analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) .

Metabolism and Pharmacokinetics

Major Metabolites

Several significant metabolites have been identified from medicarpin through HPLC-ESI-IT-TOF-MS analysis:

  • Glucuronides (M1, M2) with molecular formula C22H22O10

  • Vitamin C conjugate (M3) with molecular formula C22H20O9

  • Vestitol (M4) formed by C11-C11a bond cleavage, with molecular formula C16H16O4

  • Hydrogenated medicarpin glucuronide sulfate (M10) with molecular formula C22H24O13S

  • Demethylated derivative (M27) with molecular formula C15H14O4

These metabolic transformations suggest complex pharmacokinetics that may contribute to the diverse biological activities observed with medicarpin compounds.

Molecular Mechanisms

Anti-inflammatory Pathways

In vitro studies have revealed that medicarpin exhibits potent anti-inflammatory activity by reducing nitric oxide production in lipopolysaccharide-stimulated microglial cells (BV2) with an IC50 of approximately 5 ± 1 μM .

Apoptotic Regulation

Medicarpin demonstrates context-dependent effects on apoptosis:

  • In cancer cells, it promotes apoptosis through upregulation of pro-apoptotic proteins including BID, BAX, CASP3, CASP8, and CYCS

  • In neuronal cells subjected to oxygen-glucose deprivation, it displays anti-apoptotic activity with an IC50 of approximately 13 ± 2 μM

PI3K/Akt Signaling Pathway

The neuroprotective effects of medicarpin appear mediated through PI3K/Akt activation:

  • Medicarpin activates the PI3K/Akt pathway, leading to GSK-3 inactivation and β-catenin upregulation

  • This pathway is crucial for medicarpin's neuroprotective effects, as pretreatment with LY294002 (a PI3K inhibitor) abolished these beneficial outcomes

  • The activated pathway helps decrease p65NF-κB and caspase 3 expression/activation while promoting neurogenic factor expression

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